molecular formula C11H12ClNO3 B556129 N-Chloroacetyl-D-phenylalanine CAS No. 137503-97-0

N-Chloroacetyl-D-phenylalanine

Cat. No.: B556129
CAS No.: 137503-97-0
M. Wt: 241.67 g/mol
InChI Key: FUHGSOAURCZWCC-SECBINFHSA-N
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Description

N-Chloroacetyl-D-phenylalanine is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloroacetyl-D-phenylalanine can be synthesized through the reaction of D-phenylalanine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

D-Phenylalanine+Chloroacetyl chlorideThis compound+HCl\text{D-Phenylalanine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} D-Phenylalanine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloroacetyl group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-phenylalanine and chloroacetic acid.

    Oxidation and Reduction: While less common, the phenyl ring in this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as N-alkyl or N-aryl derivatives.

    Hydrolysis: D-phenylalanine and chloroacetic acid.

Scientific Research Applications

Chemical Synthesis

Building Block in Peptide Synthesis
N-Chloroacetyl-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its chloroacetyl group allows for specific modifications that can enhance the stability and functionality of peptide-based drugs. The compound can be utilized in the formation of more complex molecules through various synthetic pathways, including asymmetric hydrolysis processes that yield specific isomers of phenylalanine derivatives .

Biological Research

Protein Modification
This compound is studied for its ability to modify proteins and peptides, which can significantly influence their biological activity. By introducing the chloroacetyl group, researchers can alter the structure and function of target proteins, potentially enhancing their stability and interaction with other biomolecules.

Enzyme Inhibition
this compound has been identified as an effective inhibitor of carboxypeptidase A, an enzyme involved in the hydrolysis of peptide bonds. This inhibition prolongs the action of endogenous pain-relieving peptides such as enkephalins, making it a candidate for pain management therapies.

Pharmacological Applications

Analgesic Properties
Research indicates that this compound exhibits significant analgesic effects by preventing the breakdown of enkephalins. This mechanism is particularly relevant for chronic pain management, where enhancing natural pain relief pathways is crucial.

Drug Development
The compound's ability to inhibit specific enzymes positions it as a valuable candidate in drug development. Its unique properties may allow for the design of new therapeutic agents aimed at various conditions, particularly those involving pain modulation .

Industrial Applications

Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role as a precursor in various chemical reactions makes it essential for producing compounds with therapeutic applications.

Case Studies and Experimental Data

Several studies have investigated the biological activity and pharmacological potential of this compound. Below are summarized findings from notable research:

Study Focus Findings
Enzyme Inhibition Demonstrated strong inhibition of carboxypeptidase A at lower concentrations compared to other inhibitors, highlighting its potential for pain management therapies.
Analgesic Effects Exhibited significant analgesic properties by enhancing the action of natural analgesics like enkephalins, relevant for chronic pain conditions.
Protein Modification Successfully modified proteins to enhance their stability and function through the introduction of chloroacetyl groups in experimental settings.

Mechanism of Action

The mechanism of action of N-Chloroacetyl-D-phenylalanine involves its ability to modify proteins and peptides through the chloroacetyl group. This modification can alter the structure and function of the target molecules, potentially affecting their biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

    N-Chloroacetyl-L-phenylalanine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity.

    N-Acetyl-D-phenylalanine: A similar compound where the chloroacetyl group is replaced by an acetyl group.

    N-Chloroacetyl-DL-phenylalanine: A racemic mixture of the D- and L-isomers.

Uniqueness: N-Chloroacetyl-D-phenylalanine is unique due to its specific stereochemistry (D-isomer) and the presence of the chloroacetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

N-Chloroacetyl-D-phenylalanine (NCA-D-Phe) is a derivative of D-phenylalanine that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and analgesic properties. This article explores the biological activity of NCA-D-Phe, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.

This compound functions primarily as an inhibitor of specific enzymes, particularly carboxypeptidase A. This enzyme is responsible for the hydrolysis of peptide bonds at the carboxy-terminal end of proteins, which can lead to the degradation of endogenous pain-relieving peptides such as enkephalins. By inhibiting carboxypeptidase A, NCA-D-Phe may prolong the action of these natural analgesics, thereby enhancing pain relief .

Pharmacological Properties

  • Analgesic Effects :
    • D-phenylalanine and its derivatives have been studied for their analgesic effects. Research indicates that NCA-D-Phe exhibits significant analgesic properties by preventing the breakdown of enkephalins, which are crucial for pain modulation in the body. This mechanism is particularly relevant in chronic pain management .
  • Enzyme Inhibition :
    • The compound has been shown to be a strong inhibitor of carboxypeptidase A, with studies demonstrating that NCA-D-Phe can effectively block this enzyme's activity at lower concentrations compared to other inhibitors. This characteristic makes it a candidate for further development in pain management therapies .

Case Studies and Experimental Data

A series of studies have investigated the biological activity of NCA-D-Phe and its derivatives. Below are summarized findings from notable research:

StudyMethodologyFindings
Barel et al. (1968)In vitro assaysDemonstrated that D-phenylalanine derivatives inhibit carboxypeptidase A effectively, with NCA-D-Phe showing enhanced inhibition compared to other amino acids .
Abdelmawla et al. (2011)Pharmacological characterizationHighlighted the role of non-canonical amino acids like NCA-D-Phe in modulating protein interactions and enzymatic activities, suggesting potential therapeutic applications in drug design .
Recent studies on N-acetyl derivativesComparative analysisFound that N-acetyl-D-phenylalanine methyl ester exhibited significant analgesic effects in animal models, supporting its potential use as an investigational new drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-chloroacetyl-D-phenylalanine, and how can reaction conditions be optimized?

this compound is typically synthesized by reacting D-phenylalanine with chloroacetyl chloride in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) under alkaline conditions. A catalytic base, such as triethylamine, is often used to neutralize HCl byproducts. Purification involves column chromatography or recrystallization to achieve >98% purity . Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 molar excess of chloroacetyl chloride), and inert atmospheres to minimize hydrolysis of the chloroacetyl group .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the chloroacetyl group’s presence (e.g., δ~4.0 ppm for CH2_2Cl in 1^1H NMR) and stereochemical retention of the D-phenylalanine backbone .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water gradient elution .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) verifies molecular weight (C11_{11}H12_{12}ClNO3_3, [M+H]+^+ = 242.05) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
  • Storage : Store in a sealed container at 2–8°C, away from oxidizing agents and moisture.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Emergency rinsing with water is required for accidental exposure .

Advanced Research Questions

Q. How does this compound enable site-specific modifications in enzymatic peptide synthesis?

The chloroacetyl group acts as an electrophilic "warhead," facilitating thioether bond formation with cysteine residues in peptide chains. In the FIT-LimF system, ClAcDF initiates spontaneous ring-closing SN2 reactions, enabling one-pot biosynthesis of geranylated peptides. Key parameters include:

  • pH Optimization : Reactions are most efficient at pH 7.4–8.0, balancing nucleophilic thiolate formation and chloroacetyl reactivity.
  • Kinetic Monitoring : Use extracted ion chromatograms (EICs) to track conversion efficiency (e.g., 85–90% yield in model systems) .

Q. What factors influence the stability of this compound in aqueous buffers, and how can degradation be mitigated?

The chloroacetyl group undergoes hydrolysis in aqueous media, with degradation rates dependent on:

  • pH : Hydrolysis accelerates under alkaline conditions (t1/2_{1/2} < 1 hr at pH > 9).
  • Temperature : Storage at 4°C reduces hydrolysis by 50% compared to room temperature.
  • Buffer Composition : Phosphate buffers (10 mM, pH 7.4) stabilize the compound better than Tris-based buffers. Additives like 1–5% acetonitrile further suppress hydrolysis .

Q. How can researchers address contradictions in reaction yields when using this compound in solid-phase peptide synthesis (SPPS)?

Yield discrepancies often arise from competing side reactions (e.g., racemization or incomplete coupling). Mitigation strategies include:

  • Coupling Reagents : Use HATU or DIC/Oxyma Pure for higher efficiency (>95% coupling yields).
  • Real-Time Monitoring : Employ LC-MS to detect premature chloroacetyl hydrolysis or dimerization.
  • Statistical Analysis : Apply ANOVA or t-tests to compare batch-to-batch variability, ensuring reagent quality (e.g., chloroacetyl chloride purity ≥98%) is consistent .

Q. Methodological Best Practices

  • Experimental Design : Follow NIH guidelines for preclinical studies, including detailed reporting of reaction conditions, statistical methods, and replication protocols .
  • Data Interpretation : Use software like MestReNova (NMR) or XCalibur (MS) for peak integration and purity calculations. Report confidence intervals for yield measurements .

Properties

IUPAC Name

(2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGSOAURCZWCC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N-Chloroacetyl-D-phenylalanine
N-Chloroacetyl-D-phenylalanine
N-Chloroacetyl-D-phenylalanine
N-Chloroacetyl-D-phenylalanine
N-Chloroacetyl-D-phenylalanine
N-Chloroacetyl-D-phenylalanine

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